molecular formula C13H11ClN2O3 B15173775 2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline CAS No. 1031929-28-8

2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline

Cat. No.: B15173775
CAS No.: 1031929-28-8
M. Wt: 278.69 g/mol
InChI Key: JKUHYEMCOUYAFS-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline typically involves the reaction of 2-chloroquinoline with ethoxy and nitroethenyl groups under specific conditions. One common method involves the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is known for its efficiency in introducing the desired functional groups into the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroquinoline derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group may influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

1031929-28-8

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-chloro-6-ethoxy-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-11-3-4-12-10(8-11)7-9(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3

InChI Key

JKUHYEMCOUYAFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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